molecular formula C25H27ClN2O4 B241624 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241624
M. Wt: 454.9 g/mol
InChI Key: ZDDVNPDYMJGXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic properties.

Mechanism of Action

7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its neuroprotective effects by inhibiting the activation of JNK, which is a key mediator of neuronal death. JNK is activated in response to various stress stimuli, including oxidative stress, inflammation, and protein misfolding. Once activated, JNK phosphorylates a variety of substrates, including c-Jun, which leads to the activation of pro-apoptotic pathways. By inhibiting JNK activation, 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione prevents the activation of these pro-apoptotic pathways and promotes neuronal survival.
Biochemical and Physiological Effects:
7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress, promoting neuronal survival, and improving cognitive function. It has also been shown to have anti-tumor properties, although the mechanism of action is not well understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one of the limitations is that it is a synthetic compound, which may limit its applicability in certain experimental systems.

Future Directions

There are several future directions for the study of 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is to further elucidate its mechanism of action, particularly with regard to its anti-tumor properties. Another area of research is to investigate its potential therapeutic properties in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, there is a need to develop more potent and selective JNK inhibitors, which may have improved therapeutic properties compared to 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

Synthesis Methods

The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the condensation of 3-methoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one, followed by the reaction of the resulting product with chloroacetyl chloride, and finally, the reaction of the resulting product with diethylamine. The compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic properties in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the death of neurons. 7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of neurodegenerative diseases.

properties

Product Name

7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27ClN2O4/c1-4-27(5-2)12-7-13-28-22(16-8-6-9-18(14-16)31-3)21-23(29)19-15-17(26)10-11-20(19)32-24(21)25(28)30/h6,8-11,14-15,22H,4-5,7,12-13H2,1-3H3

InChI Key

ZDDVNPDYMJGXMP-UHFFFAOYSA-N

SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.